4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound contains a furan ring, a piperidine ring, and a triazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions using suitable piperidine derivatives.
Thiol group addition: The thiol group can be introduced through nucleophilic substitution or addition reactions using thiol-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol: shares similarities with other heterocyclic compounds containing furan, piperidine, and triazole rings.
4-(furan-2-ylmethyl)-5-(piperidin-1-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the methyl group on the piperidine ring.
4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-amine: Similar structure but contains an amine group instead of a thiol group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 4-(furan-2-ylmethyl)-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 923748-98-5) is a member of the triazole-thiol class of compounds, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H18N4OS. It features a triazole ring substituted with a furan moiety and a piperidine group, which may contribute to its biological activity. The compound exhibits a high purity level of 95% and is characterized by the following structural identifiers:
- IUPAC Name : 4-(2-furylmethyl)-5-(4-methyl-1-piperidinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- InChI Key : GWSRIUVCUBNOLV-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. A related study synthesized various N-substituted 1,2,4-triazole derivatives and evaluated their activity against HepG2 liver cancer cells. Among these compounds, those with electron-donating groups demonstrated significant anti-proliferative effects. For example, one derivative exhibited an IC50 value of 13.004 µg/mL, indicating potent activity against cancer cells .
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
Compound 6d | 13.004 | High |
Compound 6e | 28.399 | Low |
This suggests that modifications in the substituents on the triazole ring can significantly impact biological efficacy.
Antimicrobial Activity
The triazole-thiol framework has also been investigated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens. In particular, derivatives have been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating moderate to significant antimicrobial activities .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiol compounds often correlates with their structural features. The presence of electron-donating groups at specific positions on the aromatic ring enhances anticancer activity. For instance, compounds with methyl substitutions at ortho or meta positions showed improved efficacy compared to those with electron-withdrawing groups like bromine .
Case Studies
Several case studies have reported on the synthesis and evaluation of triazole derivatives:
- Synthesis via Ultrasound-Assisted Methods : A study reported efficient synthesis methods for various triazole derivatives using ultrasound radiation, yielding significant quantities and enhancing reaction rates .
- Antiviral Properties : Some derivatives have been evaluated for antiviral activities against specific viral strains, showing promise in preliminary screenings .
- Antioxidant Activity : Compounds in this class have also exhibited antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10-4-6-16(7-5-10)12-14-15-13(19)17(12)9-11-3-2-8-18-11/h2-3,8,10H,4-7,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSRIUVCUBNOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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